molecular formula C28H20N2O2S B2388017 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide CAS No. 324758-94-3

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2388017
CAS No.: 324758-94-3
M. Wt: 448.54
InChI Key: PFRDTFRXSRVEIE-UHFFFAOYSA-N
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Description

“N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide” is a complex chemical compound. It contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains phenyl groups, which are aromatic rings, and an amide group, which is a functional group composed of a carbonyl group (C=O) and a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the thiazole ring, the phenyl groups, and the amide group. The presence of these groups would influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could contribute to its stability, while the phenyl groups could influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. For example, many thiazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The study and development of thiazole derivatives is an active area of research, particularly in medicinal chemistry. Future research on “N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide” could explore its potential biological activity and applications .

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O2S/c31-27(22-16-18-24(19-17-22)32-23-14-8-3-9-15-23)30-28-29-25(20-10-4-1-5-11-20)26(33-28)21-12-6-2-7-13-21/h1-19H,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRDTFRXSRVEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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